1-(5-Fluoro-2-methoxy-benzenesulfonyl)-4-pyridin-2-yl-piperazine 1-(5-Fluoro-2-methoxy-benzenesulfonyl)-4-pyridin-2-yl-piperazine
Brand Name: Vulcanchem
CAS No.: 879064-54-7
VCID: VC0358564
InChI: InChI=1S/C16H18FN3O3S/c1-23-14-6-5-13(17)12-15(14)24(21,22)20-10-8-19(9-11-20)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3
SMILES: COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Molecular Formula: C16H18FN3O3S
Molecular Weight: 351.4g/mol

1-(5-Fluoro-2-methoxy-benzenesulfonyl)-4-pyridin-2-yl-piperazine

CAS No.: 879064-54-7

Main Products

VCID: VC0358564

Molecular Formula: C16H18FN3O3S

Molecular Weight: 351.4g/mol

1-(5-Fluoro-2-methoxy-benzenesulfonyl)-4-pyridin-2-yl-piperazine - 879064-54-7

CAS No. 879064-54-7
Product Name 1-(5-Fluoro-2-methoxy-benzenesulfonyl)-4-pyridin-2-yl-piperazine
Molecular Formula C16H18FN3O3S
Molecular Weight 351.4g/mol
IUPAC Name 1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine
Standard InChI InChI=1S/C16H18FN3O3S/c1-23-14-6-5-13(17)12-15(14)24(21,22)20-10-8-19(9-11-20)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3
Standard InChIKey RHWVKYICSYONNW-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Canonical SMILES COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Solubility 6.1 [ug/mL]
PubChem Compound 6472666
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator